

Phenyl(1H-pyrrol-3-yl)methanone derivatives and analogs

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Compound of Interest

Compound Name: phenyl(1H-pyrrol-3-yl)methanone

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An In-depth Technical Guide to **Phenyl(1H-pyrrol-3-yl)methanone** Derivatives and Analogs for Drug Development Professionals

Introduction

The **Phenyl(1H-pyrrol-3-yl)methanone** scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities. Pyrrole derivatives are known to exhibit diverse biological effects, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. The versatility of the pyrrole ring allows for various substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **Phenyl(1H-pyrrol-3-yl)methanone** derivatives, aimed at researchers and professionals in the field of drug discovery and development.

Synthetic Methodologies

A prevalent and efficient method for synthesizing the **Phenyl(1H-pyrrol-3-yl)methanone** core involves a multi-component reaction utilizing p-toluenesulfonylmethyl isocyanide (TosMIC), often referred to as the Van Leusen [3+2] cycloaddition. This approach typically involves the reaction of an α,β -unsaturated carbonyl compound (a chalcone) with TosMIC in the presence of a base.



Experimental Protocol: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

This protocol is adapted from a procedure involving the reaction of a chalcone intermediate with TosMIC.

Materials:

- Acetophenone
- Benzaldehyde
- Lithium hydroxide monohydrate (LiOH·H₂O)
- Absolute Ethanol (EtOH)
- p-toluenesulfonylmethyl isocyanide (TosMIC)
- Dichloromethane (CH₂Cl₂)
- Silica gel for column chromatography
- n-hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

- Chalcone Formation: In a round-bottom flask, dissolve acetophenone (1 eq.) and benzaldehyde (1 eq.) in absolute ethanol. Add LiOH·H₂O (1.1 eq.) to the solution. Stir the mixture at room temperature for approximately 6 hours to form the chalcone intermediate (1,3-diphenylprop-2-en-1-one).
- Pyrrole Ring Formation: To the same reaction mixture, add TosMIC (1 eq.) and an additional portion of LiOH·H₂O (0.1 mmol). Continue stirring at room temperature for another 17 hours.
- Work-up and Purification: After the reaction is complete (monitored by TLC), concentrate the
 mixture under reduced pressure to remove the ethanol. The residue is then taken up in water
 and extracted with dichloromethane. The combined organic layers are dried over anhydrous
 sodium sulfate and concentrated.

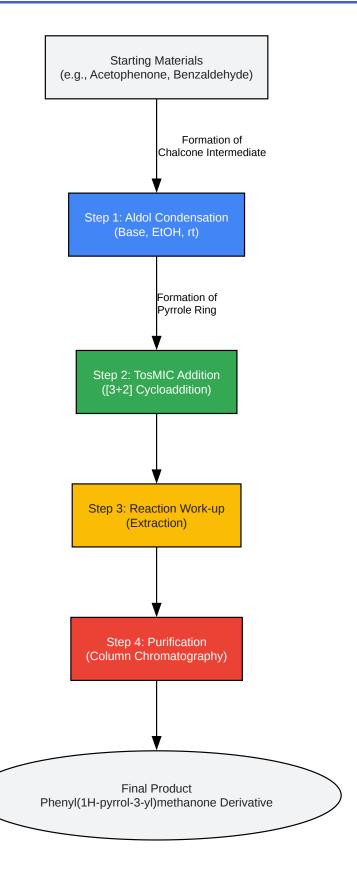


- Chromatography: The crude product is purified by silica gel flash column chromatography using a gradient of n-hexane and ethyl acetate (e.g., starting from 4:1 v/v) to yield the pure phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.
- Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

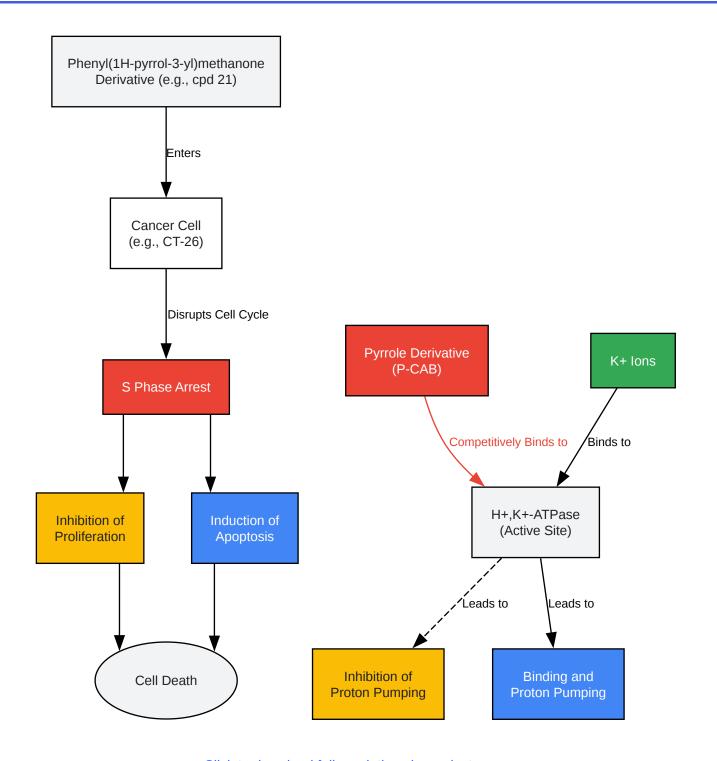
Visualizing the Synthesis Workflow

The general workflow for the synthesis of **Phenyl(1H-pyrrol-3-yl)methanone** derivatives via the TosMIC method can be visualized as a sequence of key steps from starting materials to the final purified product.









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